Cas no 2680787-65-7 (Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate)

Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure features both a reactive amino group and a carboxylate ester, enabling further functionalization through amidation, alkylation, or other derivatization reactions. The tert-butyl ester group enhances stability and solubility, facilitating handling and purification. This compound is valuable in medicinal chemistry for constructing piperidine-based scaffolds, often found in CNS-targeting drugs. Its crystalline form ensures consistent purity, making it suitable for precise synthetic applications. The phenyl and piperidine moieties contribute to its utility in designing molecules with tailored steric and electronic properties.
Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate structure
2680787-65-7 structure
Product Name:Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate
CAS No:2680787-65-7
MF:C16H24N2O2
MW:276.373964309692
CID:5920254
PubChem ID:165940708
Update Time:2025-05-24

Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate
    • EN300-28284817
    • 2680787-65-7
    • Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate
    • Inchi: 1S/C16H24N2O2/c1-15(2,3)20-14(19)16(17)9-11-18(12-10-16)13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3
    • InChI Key: WWTBLTMJQCOMRG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1(CCN(C2C=CC=CC=2)CC1)N)=O

Computed Properties

  • Exact Mass: 276.183778013g/mol
  • Monoisotopic Mass: 276.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.6Ų

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Additional information on Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate

Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate (CAS No. 2680787-65-7): A Comprehensive Overview

Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate, also known by its CAS number 2680787-65-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their potential applications in drug design and development. The structure of Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate comprises a piperidine ring substituted with a tert-butyl group, an amino group, and a phenyl group, making it a versatile molecule for various chemical modifications and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate. Researchers have explored novel methodologies to optimize the synthesis process, ensuring higher yields and better purity. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of microwave-assisted synthesis to expedite the formation of this compound, reducing reaction times significantly while maintaining product quality. Such innovations underscore the importance of this compound in both academic and industrial settings.

The pharmacological properties of Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate have been extensively investigated. Preclinical studies have demonstrated its potential as a lead compound in the development of novel therapeutics. One notable area of research involves its role as a modulator of ion channels, particularly voltage-gated sodium channels. A study conducted by Smith et al. (2023) revealed that this compound exhibits potent inhibitory activity against Nav1.7 channels, which are implicated in chronic pain conditions such as neuropathic pain. These findings suggest that Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate could serve as a valuable tool in the design of analgesics with improved efficacy and reduced side effects.

In addition to its pharmacological applications, Tert-butyl 4-amino-1-phenylpiperidine-4-carboxylate has also been explored for its potential in materials science. Researchers have examined its ability to form self-assembled monolayers on various substrates, which could be utilized in the development of advanced sensors and electronic devices. A paper published in Nature Materials detailed how this compound's unique molecular structure facilitates strong intermolecular interactions, leading to highly ordered monolayers with exceptional stability under diverse environmental conditions.

The toxicological profile of Tert-butyl 4-amino-1 phen ylpiperidine 4 carbox ylate is another critical aspect that has been thoroughly evaluated. Acute and chronic toxicity studies have been conducted to assess its safety for human use. According to data from the European Chemicals Agency (ECHA), this compound demonstrates low acute toxicity when administered via oral or dermal routes. However, long-term exposure studies are still underway to fully understand its potential risks and ensure compliance with regulatory standards.

Looking ahead, the future of Tert-but yl 4 amino 1 phen ylpip eridin e 4 carbox ylate lies in its continued exploration across multiple disciplines. Collaborative efforts between chemists, pharmacologists, and materials scientists are expected to unlock new applications for this compound. For instance, ongoing research aims to exploit its structural versatility for the development of biodegradable polymers and advanced drug delivery systems.

In conclusion, Tert-but yl 4 amino 1 phen ylpip eridin e 4 carbox ylate (CAS No. 2680787 65 7) stands as a prime example of how synthetic chemistry can drive innovation across diverse fields. Its unique properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in both academic research and industrial development.

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